Adrenochrome monoaminoguanidine mesilate

Übersicht

Beschreibung

Adrenochrome monoaminoguanidine mesilate is a derivative of adrenochrome, a compound produced by the oxidation of adrenaline (epinephrine). It is known for its hemostatic properties, meaning it helps to stop bleeding by promoting blood clotting. This compound is used in various medical and scientific applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Adrenochrome Monoaminoguanidin Mesilat kann durch Reaktion von Adrenochrom mit Aminoguanidin in Gegenwart einer Säure synthetisiert werden. Ein Verfahren beinhaltet das Mischen von Aminoguanidinnitrat, Salpetersäure und Wasser mit einer wässrigen Lösung von Adrenochrom . Die Reaktion wird typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Adrenochrom häufig durch Oxidation von Adrenalin oder dessen Salzen mit Oxidationsmitteln wie Persulfaten hergestellt . Das resultierende Adrenochrom wird dann mit Aminoguanidin umgesetzt, um Adrenochrome Monoaminoguanidin Mesilat zu erhalten. Dieser Prozess ist optimiert, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Nebenprodukte zu minimieren.

Analyse Chemischer Reaktionen

Oxidation of Adrenaline

Adrenaline undergoes oxidation to form adrenochrome via a quinoid structure . This step is essential for generating the reactive intermediate required for subsequent derivatization.

Substitution Reaction with Aminoguanidine

Adrenochrome reacts with aminoguanidine in a substitution reaction catalyzed by acid . The reaction replaces a functional group on adrenochrome with the aminoguanidine moiety, forming the mesilate salt when methanesulfonic acid is introduced .

pH-Dependent Stabilization

The reaction’s yield is maximized at pH 2.5–4.2 , where adrenochrome remains stable and reacts efficiently with aminoguanidine . Deviations from this range reduce yields due to decomposition or poor reactivity.

Critical Reaction Parameters

Stabilization and Derivatization

This compound is stabilized by forming a salt with methanesulfonic acid (mesilate) . This derivatization enhances stability compared to adrenochrome alone, which is prone to decomposition due to its ortho-quinoid structure . The mesilate salt is insoluble in water, alcohol, and acetone but soluble in hydrochloric acid .

Comparative Analysis with Precursor Compounds

Wissenschaftliche Forschungsanwendungen

Hemostatic Agent

AMM exhibits superior hemostatic properties compared to adrenaline, promoting blood clotting at lower doses without causing hypertension or altering cardiac rhythm. Clinical studies have demonstrated its effectiveness in various bleeding disorders:

- Chronic Nephritis: 90% effectiveness.

- Hemorrhagic Diathesis: 67% effectiveness.

- Purpura and Epistaxis: 100% effectiveness .

Radioprotection

AMM has been extensively studied for its protective effects against radiation-induced damage. Research indicates that AMM enhances recovery from radiation-induced leukopenia in both animal models and humans:

- Animal Studies: Enhanced recovery from leukopenia in irradiated rabbits.

- Human Studies: Reduced chromosomal aberrations in patients undergoing radiation therapy for cervical cancer .

Cancer Research

In cancer therapy contexts, AMM has shown potential benefits when combined with other agents:

- Natural Killer Cell Activity: AMM combined with cytochrome C has been found to augment natural killer cell activity in lung cancer treatments, potentially improving patient outcomes during radiotherapy .

Case Studies

Several case studies have documented the efficacy of AMM in clinical settings:

- Case Study on Chronic Bleeding Disorders: Patients treated with AMM showed significant improvement in bleeding control without adverse effects.

- Radiation Therapy Case Study: Patients undergoing cervical cancer treatment reported accelerated recovery from leukopenia when administered AMM alongside standard therapy.

Wirkmechanismus

The mechanism of action of adrenochrome monoaminoguanidine mesilate involves its interaction with platelet surface-adrenoreceptors, which are Gq-coupled receptors. This interaction activates the phospholipase C inositol triphosphate/diacylglycerol pathway and increases intracellular calcium levels. These molecular events contribute to its hemostatic and radioprotective effects.

Vergleich Mit ähnlichen Verbindungen

Adrenochrome: The parent compound, produced by the oxidation of adrenaline.

Carbazochrome: A semicarbazide derivative of adrenochrome, used as a hemostatic agent.

Uniqueness: Adrenochrome monoaminoguanidine mesilate is unique due to its combined hemostatic and radioprotective properties. Unlike adrenochrome and carbazochrome, it has shown potential in enhancing the survival of hematopoietic progenitor cells and protecting against radiation-induced damage .

Biologische Aktivität

Adrenochrome monoaminoguanidine mesilate (AMM) is a synthetic compound derived from adrenochrome, which is produced through the oxidation of adrenaline. This compound has garnered attention for its significant biological activities, particularly in the realms of hemostasis and radioprotection. The following sections detail the biological activity of AMM, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

AMM is characterized by its chemical formula and a molecular weight of approximately 349.36 g/mol. Its synthesis involves a multi-step process that enhances its stability and efficacy compared to adrenochrome. AMM primarily interacts with platelet surface-adrenoreceptors , activating the PLC IP3/DAG pathway , which is crucial for its hemostatic effects .

Biochemical Pathways

- Oxidation of Adrenaline : AMM is involved in the quinoid oxidation of adrenaline, leading to the formation of reactive quinones that can influence various cellular processes.

- Cellular Effects : In vitro studies have demonstrated that AMM enhances the recovery from radiation-induced leukopenia, indicating its protective effects on hematopoietic progenitor cells .

Therapeutic Applications

AMM has been studied for various therapeutic applications:

- Hemostatic Agent : AMM exhibits superior hemostatic properties compared to adrenaline, making it effective at lower doses without causing hypertension or altering cardiac rhythm .

- Radioprotection : It has shown potential in protecting against radiation-induced damage. Clinical studies indicate that AMM accelerates recovery from leukopenia in patients undergoing radiation therapy for cancer .

- Cancer Research : AMM combined with cytochrome C has been investigated for its ability to enhance natural killer (NK) cell activity, potentially improving outcomes in lung cancer treatments .

Comparative Analysis with Similar Compounds

| Compound Name | Description | Unique Features |

|---|---|---|

| Adrenochrome | Parent compound formed from adrenaline oxidation. | Less stable and less effective as a hemostatic agent. |

| Carbazochrome | A semicarbazide derivative used as a hemostatic agent. | Primarily acts on capillary stability but less effective than AMM. |

| Aminoguanidine | A precursor compound involved in the synthesis of AMM. | Lacks direct hemostatic properties compared to AMM. |

AMM stands out due to its combined properties of hemostasis and radioprotection, offering enhanced therapeutic potential in clinical settings compared to its analogs.

Case Studies

Several case studies highlight the efficacy of AMM:

- Radiation-Induced Leukopenia :

- Lung Cancer Treatment :

Eigenschaften

CAS-Nummer |

4009-68-1 |

|---|---|

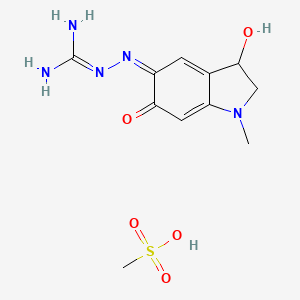

Molekularformel |

C12H18N4O5S |

Molekulargewicht |

330.36 g/mol |

IUPAC-Name |

1-[(3,6-dihydroxy-1-methyl-2,3-dihydro-1H-inden-5-yl)imino]guanidine;methanesulfonic acid |

InChI |

InChI=1S/C11H14N4O2.CH4O3S/c1-5-2-9(16)7-3-8(14-15-11(12)13)10(17)4-6(5)7;1-5(2,3)4/h3-5,9,16-17H,2H2,1H3,(H3,12,13);1H3,(H,2,3,4) |

InChI-Schlüssel |

BILXMHZJNCPMDS-UHFFFAOYSA-N |

SMILES |

CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O.CS(=O)(=O)O |

Isomerische SMILES |

CN1CC(C2=C/C(=N/N=C(N)N)/C(=O)C=C21)O.CS(=O)(=O)O |

Kanonische SMILES |

CC1CC(C2=CC(=C(C=C12)O)N=NC(=N)N)O.CS(=O)(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

A-Peest, Adchnon S, Adrenochrome guanylhydrazone mesilate, Adrenochrome Monoaminoguanidine Mesilate, Adrenochrome monoguanylhydrazone methanesulfonate, S-Adchnon |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.